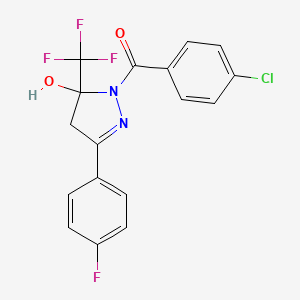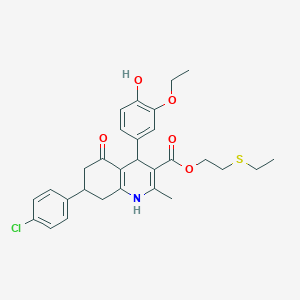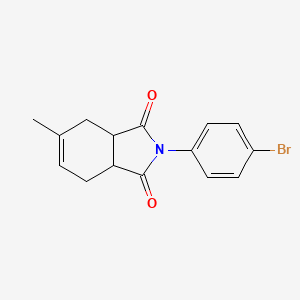
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride, also known as DNQX hydrochloride, is a synthetic compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptors, which are responsible for mediating excitatory neurotransmission in the central nervous system. DNQX hydrochloride has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用機序
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate subtypes. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission. This leads to a decrease in synaptic transmission and neuronal activity.
Biochemical and physiological effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit long-term potentiation, a process that is critical for learning and memory. It has also been shown to protect against excitotoxicity, a process that is involved in neuronal damage and death in various pathological conditions. Additionally, this compound hydrochloride has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride is a valuable tool in scientific research due to its potent and selective antagonistic effects on ionotropic glutamate receptors. It has been used in a wide range of in vitro and in vivo experiments to investigate the role of these receptors in various physiological and pathological conditions. However, one limitation of this compound hydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride. One area of interest is the development of more selective and potent antagonists of ionotropic glutamate receptors, which could provide greater specificity and precision in experimental studies. Another area of interest is the investigation of the role of these receptors in various neurological disorders, such as epilepsy, stroke, and traumatic brain injury. Additionally, the potential therapeutic applications of this compound hydrochloride and related compounds should be further explored.
合成法
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with diethyl malonate, followed by cyclization and nitration to form the 4-nitrophenylquinazoline intermediate. The intermediate is then reacted with diethylamine to yield this compound, which is subsequently converted to the hydrochloride salt.
科学的研究の応用
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2.ClH/c1-3-21(4-2)18-15-7-5-6-8-16(15)19-17(20-18)13-9-11-14(12-10-13)22(23)24;/h5-12H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYHYPLETKLDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide](/img/structure/B5228952.png)
![2-{3-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5228953.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)


![butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)

![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)
![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)

